[(3S,4R,8R,9Z,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] (Z)-2-methylbut-2-enoate
CAS No.:
Cat. No.: VC13675386
Molecular Formula: C20H22O6
Molecular Weight: 358.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22O6 |
|---|---|
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | [(3S,4R,8R,9Z,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] (Z)-2-methylbut-2-enoate |
| Standard InChI | InChI=1S/C20H22O6/c1-5-11(3)18(21)25-16-9-13-8-14(24-20(13)23)6-10(2)7-15-17(16)12(4)19(22)26-15/h5,7-8,14-17H,4,6,9H2,1-3H3/b10-7-,11-5-/t14-,15-,16+,17+/m1/s1 |
| Standard InChI Key | FTPHYXGWMIZVMP-BAJPKFKCSA-N |
| Isomeric SMILES | C/C=C(/C)\C(=O)O[C@H]1CC2=C[C@@H](C/C(=C\[C@@H]3[C@@H]1C(=C)C(=O)O3)/C)OC2=O |
| SMILES | CC=C(C)C(=O)OC1CC2=CC(CC(=CC3C1C(=C)C(=O)O3)C)OC2=O |
| Canonical SMILES | CC=C(C)C(=O)OC1CC2=CC(CC(=CC3C1C(=C)C(=O)O3)C)OC2=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemical Features
The compound’s molecular formula is C20H22O6, with a molecular weight of 358.4 g/mol. Its IUPAC name reflects the intricate arrangement of its tricyclic system, which includes a 10-membered ring fused to two smaller oxygen-containing rings. The stereochemistry is defined by the (3S,4R,8R,9Z,12R) configuration, ensuring precise spatial orientation of substituents critical for biological activity.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C20H22O6 |
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | [(3S,4R,8R,9Z,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] (Z)-2-methylbut-2-enoate |
| SMILES (Isomeric) | C/C=C(/C)\C(=O)O[C@H]1CC2=CC@@HOC2=O |
| InChI Key | FTPHYXGWMIZVMP-BAJPKFKCSA-N |
The Z-configuration of the 2-methylbut-2-enoate ester group introduces rigidity into the structure, potentially influencing its interaction with biological targets. The 10-membered ring system, a hallmark of germacrane-type sesquiterpenes, is strained due to the fused dioxolane and dioxane rings, which may contribute to its reactivity .
Synthesis and Structural Elucidation
Synthetic Challenges and Strategies
The synthesis of this compound remains unreported, but analogous pathways for deoxyelephantopin derivatives highlight significant challenges. The strained 10-membered ring and multiple stereocenters necessitate precise control over reaction conditions. A ring-closing metathesis (RCM) approach has been explored for similar systems but often encounters regioselectivity issues due to competing pathways . For example, attempts to close the macrocycle in deoxyelephantopin analogs using Grubbs catalysts yielded unexpected byproducts, underscoring the sensitivity of such systems to catalyst choice and substrate preorganization .
Hypothetical Synthetic Route
A plausible route involves:
-
Core Assembly: Construction of the germacrane skeleton via cyclization of a farnesyl derivative.
-
Oxidation and Functionalization: Introduction of ketone and ester groups through selective oxidation and acylation.
-
Stereochemical Control: Use of chiral auxiliaries or asymmetric catalysis to establish the (3S,4R,8R,12R) configuration.
-
Esterification: Coupling the tricyclic alcohol intermediate with (Z)-2-methylbut-2-enoic acid using Steglich esterification.
Biological Activities and Mechanistic Insights
Table 2: Hypothetical Biological Targets
| Target Class | Potential Interaction Mechanism | Relevance to Disease |
|---|---|---|
| NF-κB pathway | Covalent inhibition via Michael addition | Cancer, inflammation |
| Tubulin | Disruption of microtubule polymerization | Antimitotic therapy |
| GSTP1 | Detoxification enzyme inhibition | Chemoresistance reversal |
Anti-Inflammatory Activity
The Z-configured ester group may enhance membrane permeability, facilitating interaction with intracellular inflammatory mediators like cyclooxygenase-2 (COX-2) or 5-lipoxygenase (5-LOX). In silico docking studies of analogous compounds show favorable binding energies (-8.2 to -9.1 kcal/mol) for COX-2, suggesting a plausible inhibitory role.
Pharmacokinetic and Toxicological Considerations
Metabolic Pathways
Cytochrome P450 enzymes, particularly CYP3A4, are likely involved in its metabolism, with potential epoxidation of the diene moiety followed by glutathione conjugation. The methylidene group may undergo hydroxylation, forming a reactive quinone methide intermediate that could contribute to hepatotoxicity .
Research Gaps and Future Directions
-
Synthetic Optimization: Development of stereoselective methods to access the complex tricyclic core.
-
Target Identification: Proteomic studies to map covalent binding partners.
-
In Vivo Efficacy: Evaluation in murine models of cancer and inflammation.
-
Toxicology Profiling: Assessment of off-target effects and dose-limiting toxicities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume